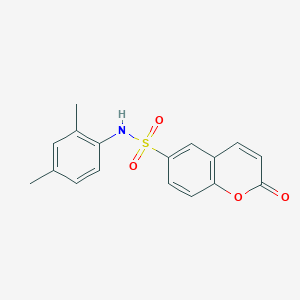

N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying its reactivity with other compounds, its stability, and the products it forms during reactions .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity/basicity, electrophilicity/nucleophilicity, and redox potential .Aplicaciones Científicas De Investigación

Neurotoxicity Research

This compound is a metabolite of Amitraz, a pesticide used to control parasitic diseases in beehives . It’s known to be a potent neurotoxicant . In vitro and predictive computational toxicology methods have been used to assess the cytotoxicity of Amitraz and its metabolites, including this compound, in HepG2 cells .

Pesticide Chemistry

“N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide” plays a significant role in pesticide chemistry. It’s important in the synthesis of formamides containing unsaturated groups, using CO2 and H2. This showcases its role in green chemistry and sustainable organic synthesis processes.

Drug Development

This compound has potential applications in drug development. Its unique properties and potential for innovative studies make it a valuable resource in the field of medicinal chemistry.

Material Synthesis

It’s also used in material synthesis. The compound’s unique properties can be leveraged to create new materials with specific characteristics.

Environmental Toxicology

Given its use in pesticides, this compound is of interest in environmental toxicology . Studies have been conducted to understand its impact on honeybees and other organisms .

Computational Toxicology

Computational toxicology methods have been used to predict the potential targets of this compound . These predictions can help guide further research and development efforts .

Mecanismo De Acción

Mode of Action

Amitraz acts as an agonist at the alpha-adrenergic and octopamine receptors . By binding to these receptors, it triggers a series of biochemical reactions leading to the inhibition of monoamine oxidases and prostaglandin synthesis . This results in overexcitation, leading to paralysis and death in insects .

Biochemical Pathways

The action of Amitraz affects several biochemical pathways. Its interaction with alpha-adrenergic and octopamine receptors disrupts normal neurotransmission, leading to overexcitation . Additionally, the inhibition of monoamine oxidases prevents the breakdown of monoamine neurotransmitters, further contributing to overexcitation . The inhibition of prostaglandin synthesis disrupts the production of compounds involved in inflammation and pain signaling .

Pharmacokinetics

It is known to be volatile and almost insoluble in water . Based on its chemical properties, it is only slightly mobile with a low potential for leaching to groundwater . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of Amitraz’s action is overexcitation, leading to paralysis and death in insects . This makes it an effective insecticide and acaricide, particularly against mites and ticks . It is less harmful to mammals, making it a valuable tool in veterinary medicine and agriculture .

Action Environment

The action of Amitraz can be influenced by various environmental factors. For example, its effectiveness can be reduced in environments with high levels of organic matter due to its insolubility in water . Additionally, its volatility means it can be lost to the atmosphere under certain conditions . Therefore, the environment in which Amitraz is used can significantly impact its action, efficacy, and stability.

Safety and Hazards

Propiedades

IUPAC Name |

N-(2,4-dimethylphenyl)-2-oxochromene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-11-3-6-15(12(2)9-11)18-23(20,21)14-5-7-16-13(10-14)4-8-17(19)22-16/h3-10,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGJJQRTFIZKPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/no-structure.png)

![(3E)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2876931.png)

![(1s,4r)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2876932.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-chlorophenyl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2876936.png)

![1-(4-Ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B2876941.png)

![3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2876942.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2876943.png)